1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes a chlorine atom, a methylthio group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of a suitable precursor followed by the introduction of the methylthio and trifluoromethyl groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one stands out due to its unique combination of functional groups. Similar compounds include:
- 1-Chloro-1-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one These compounds share some structural similarities but differ in the position of the trifluoromethyl group, which can significantly affect their chemical properties and applications.
Properties
Molecular Formula |
C11H10ClF3OS |
---|---|
Molecular Weight |
282.71 g/mol |
IUPAC Name |
1-chloro-1-[3-methylsulfanyl-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-6(16)10(12)7-3-8(11(13,14)15)5-9(4-7)17-2/h3-5,10H,1-2H3 |
InChI Key |
OGULLNDOUWSHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)SC)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.